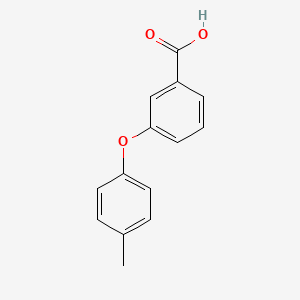

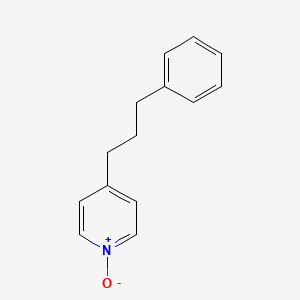

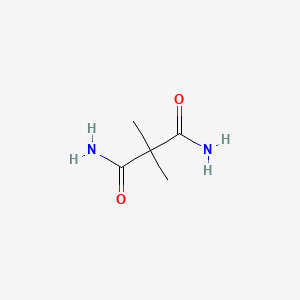

![molecular formula C21H24N2O2S B1606465 9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]- CAS No. 16140-27-5](/img/structure/B1606465.png)

9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-

Vue d'ensemble

Description

9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and material science. This compound is known for its unique chemical properties, which make it an ideal candidate for various research studies.

Applications De Recherche Scientifique

Photolabile Amine Protecting Group for Multistep Flow Synthesis

Research has demonstrated the optimization of 9-hydroxymethylxanthene derivatives as a photolabile protecting group for amines in flow chemistry, showcasing excellent deprotection yields in both protic and aprotic solvents. These compounds, including 9-methylxanthene and 2-methoxy-9-methylxanthene, exhibit good stability under various conditions and have been utilized for the protection and deprotection of a variety of amines. A notable application includes the multistep continuous-flow synthesis of a piperazinylcarbonyl-piperidine derivative, leveraging 2-methoxy-9-methylxanthene as a key protecting group in an orthogonal manner (Han Yueh, Anastasia Voevodin, & A. Beeler, 2015).

Heterocyclic Scaffold in Biologically Active Compounds

9H-Thioxanthen-9-ones serve as an important class of compounds, often used as a common heterocyclic scaffold in biologically active and medicinally significant compounds. The synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives labeled with carboxyl-14 highlights their relevance in medicinal chemistry (M. Javaheri et al., 2016).

Opiate Analgesic Development

The structural modification of xanthene-9-spiro-4'-piperidine nuclei has been investigated for the development of opiate analgesics with improved pharmacological properties. Introducing a hydroxyl group into the 4-position of the xanthenespiropiperidine nucleus has yielded potent mu-opiate agonists, demonstrating the compound's utility in drug development (R. Galt et al., 1989).

Photocleavable Protecting Group for Primary Alcohols

The 9-phenylxanthyl (pixyl or Px) moiety has been investigated as a potential photocleavable protecting group for primary alcohols. This research offers insights into innovative methodologies for protecting sensitive functional groups during chemical synthesis, further highlighting the compound's versatility in organic chemistry (A. Mišetić & M. Boyd, 1998).

Visible Light Photoinitiators for Polymerization

The development of thioxanthone-based acrylated one-component visible light photoinitiators showcases the application of 9H-thioxanthen-9-one derivatives in material science, particularly in photopolymerization and coatings. These photoinitiators demonstrate excellent migration stability, making them suitable for use in sensitive applications such as food packaging or biomedical fields (Qingqing Wu et al., 2017).

Propriétés

IUPAC Name |

4-(hydroxymethyl)-1-(2-piperidin-1-ylethylamino)thioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c24-14-15-8-9-17(22-10-13-23-11-4-1-5-12-23)19-20(25)16-6-2-3-7-18(16)26-21(15)19/h2-3,6-9,22,24H,1,4-5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYEBVLTZDQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC2=C3C(=C(C=C2)CO)SC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167147 | |

| Record name | SW-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16140-27-5 | |

| Record name | SW-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016140275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SW-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SW-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOE3WN5620 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

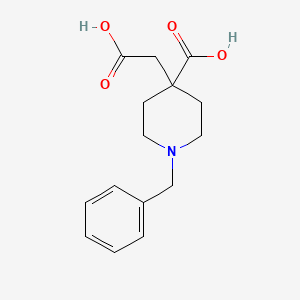

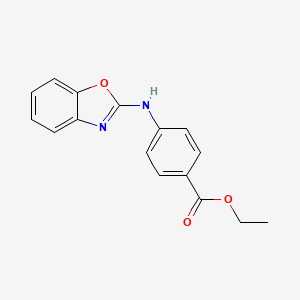

![11-Ethyl-8-(2-hydroxyethyl)-5-methyl-5,11-dihydro-6h-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B1606385.png)

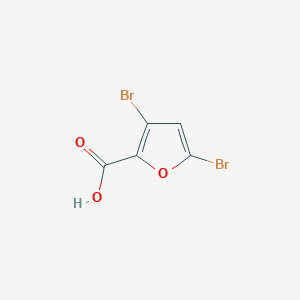

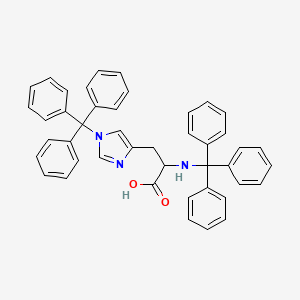

![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B1606387.png)

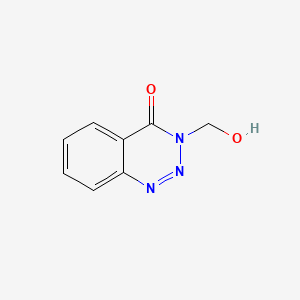

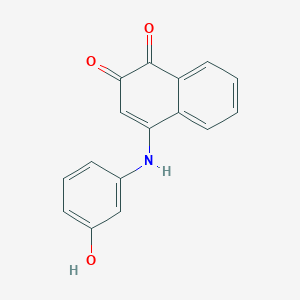

![2-[(3-Methylbutyl)amino]ethanol](/img/structure/B1606390.png)

![3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine](/img/structure/B1606394.png)